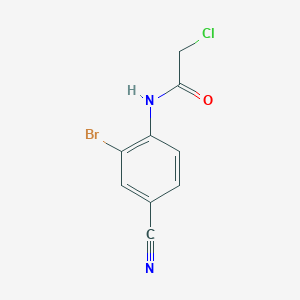
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypyrrolidine-2-carboxamide, commonly referred to as FTDC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTDC belongs to the class of thiochromene derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of FTDC involves the modulation of various signaling pathways in the cells. It has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and prostaglandins. Additionally, FTDC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
FTDC has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of prostaglandins. Additionally, FTDC has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, FTDC has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
FTDC has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, FTDC also has some limitations, such as its low bioavailability and poor pharmacokinetic properties. Therefore, it is necessary to optimize the formulation and delivery methods of FTDC to improve its efficacy and reduce its toxicity.
将来の方向性
There are several future directions for the research on FTDC. Firstly, more studies are needed to explore the potential therapeutic applications of FTDC in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Secondly, the optimization of the formulation and delivery methods of FTDC is necessary to improve its bioavailability and pharmacokinetic properties. Thirdly, the development of more potent and selective derivatives of FTDC is required to enhance its therapeutic efficacy and reduce its toxicity. Finally, the investigation of the mechanism of action of FTDC at the molecular level is necessary to provide insights into its biological activity and facilitate the development of new drugs based on FTDC.
In conclusion, FTDC is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of FTDC as a therapeutic agent.
合成法
The synthesis of FTDC involves the reaction of 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine with 4-hydroxypyrrolidine-2-carboxylic acid under appropriate conditions. The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, resulting in the final product, FTDC. The purity and yield of FTDC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
FTDC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, FTDC has been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-8-1-2-13-10(5-8)11(3-4-20-13)17-14(19)12-6-9(18)7-16-12/h1-2,5,9,11-12,16,18H,3-4,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBODSPGPEBUNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)C3CC(CN3)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)


![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)

![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)

